molecular formula C8H11ClN2O5S B13845724 methyl N'-(4-chlorophenyl)carbamimidate;sulfuric acid

methyl N'-(4-chlorophenyl)carbamimidate;sulfuric acid

Cat. No.: B13845724
M. Wt: 282.70 g/mol
InChI Key: AWMAOONJXWCFHN-UHFFFAOYSA-N
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Description

Methyl N’-(4-chlorophenyl)carbamimidate; sulfuric acid is a chemical compound that combines the properties of methyl N’-(4-chlorophenyl)carbamimidate and sulfuric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N’-(4-chlorophenyl)carbamimidate typically involves the reaction of methanol with (4-chlorophenyl)carbamic chloride in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

In an industrial setting, the production of methyl N’-(4-chlorophenyl)carbamimidate may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl N’-(4-chlorophenyl)carbamimidate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used under controlled conditions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated carbamates, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl N’-(4-chlorophenyl)carbamimidate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N’-(4-chlorophenyl)carbamimidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N’-(4-chlorophenyl)carbamimidate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C8H11ClN2O5S

Molecular Weight

282.70 g/mol

IUPAC Name

methyl N'-(4-chlorophenyl)carbamimidate;sulfuric acid

InChI

InChI=1S/C8H9ClN2O.H2O4S/c1-12-8(10)11-7-4-2-6(9)3-5-7;1-5(2,3)4/h2-5H,1H3,(H2,10,11);(H2,1,2,3,4)

InChI Key

AWMAOONJXWCFHN-UHFFFAOYSA-N

Canonical SMILES

COC(=NC1=CC=C(C=C1)Cl)N.OS(=O)(=O)O

Origin of Product

United States

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